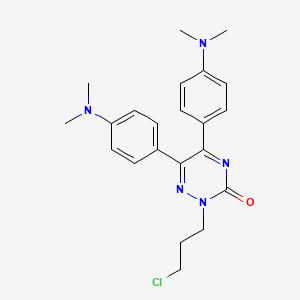

1,2,4-Triazin-3(2H)-one, 5,6-bis(4-(dimethylamino)phenyl)-2-(3-chloropropyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

ST 882, also known as 2SD882, is a low voltage NPN medium power transistor. It is manufactured using planar technology, resulting in rugged high-performance devices. This compound is widely used in various electronic applications due to its high current capability and low saturation voltage .

Preparation Methods

The preparation of ST 882 involves the use of planar technology, which is a method used to create semiconductor devices. This technology involves the deposition of thin layers of semiconductor material onto a substrate, followed by the etching of these layers to create the desired device structure. The industrial production of ST 882 typically involves the following steps:

Deposition: Thin layers of semiconductor material are deposited onto a substrate.

Etching: The deposited layers are etched to create the desired device structure.

Doping: The semiconductor material is doped with impurities to modify its electrical properties.

Metallization: Metal contacts are added to the device to allow for electrical connections.

Chemical Reactions Analysis

ST 882, being a transistor, does not undergo traditional chemical reactions like oxidation, reduction, or substitution. Instead, its functionality is based on its electrical properties. The primary reactions involved in the operation of ST 882 are:

Carrier Injection: Electrons are injected into the base region of the transistor.

Carrier Transport: The injected electrons move through the base region and into the collector region.

Carrier Collection: The electrons are collected at the collector region, resulting in an electrical current.

Scientific Research Applications

ST 882 is used in a variety of scientific research applications, particularly in the fields of electronics and materials science. Some of its applications include:

Voltage Regulation: ST 882 is used in voltage regulation circuits to maintain a constant output voltage.

Relay Driver: It is used to drive relays in various electronic circuits.

Generic Switch: ST 882 can be used as a switch in electronic circuits.

Audio Power Amplifier: It is used in audio power amplifiers to amplify audio signals.

DC-DC Converter: ST 882 is used in DC-DC converters to convert one DC voltage level to another.

Mechanism of Action

The mechanism of action of ST 882 is based on its function as a transistor When a small current is applied to the base region of the transistor, it allows a larger current to flow from the collector to the emitterThe molecular targets and pathways involved in this process are the semiconductor materials and the metal contacts that form the transistor’s structure .

Comparison with Similar Compounds

ST 882 can be compared with other similar compounds, such as 2SB772, which is its complementary PNP type. The main differences between these compounds are:

Polarity: ST 882 is an NPN transistor, while 2SB772 is a PNP transistor.

Current Flow: In ST 882, the current flows from the collector to the emitter, while in 2SB772, the current flows from the emitter to the collector.

Applications: Both transistors are used in similar applications, but their specific use depends on the circuit requirements.

Similar Compounds

2SB772: Complementary PNP type to ST 882.

2SD667: Another NPN transistor with similar applications.

Properties

CAS No. |

84423-97-2 |

|---|---|

Molecular Formula |

C22H26ClN5O |

Molecular Weight |

411.9 g/mol |

IUPAC Name |

2-(3-chloropropyl)-5,6-bis[4-(dimethylamino)phenyl]-1,2,4-triazin-3-one |

InChI |

InChI=1S/C22H26ClN5O/c1-26(2)18-10-6-16(7-11-18)20-21(17-8-12-19(13-9-17)27(3)4)25-28(15-5-14-23)22(29)24-20/h6-13H,5,14-15H2,1-4H3 |

InChI Key |

MNZFVKPWKWGSBM-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=NC(=O)N(N=C2C3=CC=C(C=C3)N(C)C)CCCCl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.